molecular formula C20H19BrN2O3 B11336299 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide

Cat. No.: B11336299
M. Wt: 415.3 g/mol
InChI Key: HMBJLFJVJIOCJV-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxazole ring, and a dimethylphenoxy group. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of a suitable precursor, such as an α-haloketone, with a nitrile oxide. The bromophenyl group can be introduced through a bromination reaction, while the dimethylphenoxy group is typically added via an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Studies may focus on its efficacy and safety in treating various diseases.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide involves its interaction with molecular targets within cells. The compound may bind to specific proteins or enzymes, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to changes in cell function and behavior. Understanding the precise molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide: Similar structure with a chlorine atom instead of bromine.

    N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide: Similar structure with a fluorine atom instead of bromine.

    N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets. This makes the compound distinct and valuable for specific applications where these unique characteristics are advantageous.

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)propanamide

InChI

InChI=1S/C20H19BrN2O3/c1-12-8-13(2)10-17(9-12)25-14(3)20(24)22-19-11-18(23-26-19)15-4-6-16(21)7-5-15/h4-11,14H,1-3H3,(H,22,24)

InChI Key

HMBJLFJVJIOCJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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